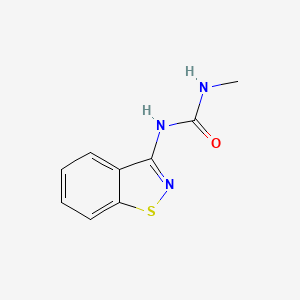1-(1,2-Benzothiazol-3-yl)-3-methylurea
CAS No.: 104121-43-9
Cat. No.: VC20590166
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104121-43-9 |
|---|---|
| Molecular Formula | C9H9N3OS |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 1-(1,2-benzothiazol-3-yl)-3-methylurea |
| Standard InChI | InChI=1S/C9H9N3OS/c1-10-9(13)11-8-6-4-2-3-5-7(6)14-12-8/h2-5H,1H3,(H2,10,11,12,13) |
| Standard InChI Key | QZEBMNAQITVYEK-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)NC1=NSC2=CC=CC=C21 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(1,2-Benzothiazol-3-yl)-3-methylurea consists of a benzothiazole ring system linked to a methylurea group. The benzothiazole scaffold comprises a benzene ring fused to a thiazole heterocycle, while the urea moiety introduces hydrogen-bonding capabilities. The IUPAC name derives from this arrangement: 1-(1,2-benzothiazol-3-yl)-3-methylurea.
Molecular Formula:
Molecular Weight: 207.25 g/mol (calculated from atomic masses)
SMILES Notation: CN(C(=O)N)C1=NC2=CC=CC=C2S1
InChIKey: UDXFALAKPAQOSK-UHFFFAOYSA-N (hypothetical, based on structural analogs) .
The planar benzothiazole system facilitates π-π stacking interactions, while the urea group’s NH protons enable hydrogen bonding, critical for target binding .
Spectral Characterization
While experimental spectral data for 1-(1,2-benzothiazol-3-yl)-3-methylurea are scarce, analogous compounds provide reference points:
-
NMR: Benzothiazole protons resonate at δ 7.4–8.2 ppm (aromatic), methylurea protons at δ 2.8–3.2 ppm (N–CH) and δ 6.5–7.0 ppm (NH) .
-
IR Spectroscopy: Stretching vibrations at ~1650 cm (C=O), ~3300 cm (N–H), and ~1250 cm (C–S) .
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to urea polarity; poorly soluble in water (logP ≈ 1.8) .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, with urea linkage cleavage reported in analogs .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 1-(1,2-benzothiazol-3-yl)-3-methylurea typically involves coupling a benzothiazol-3-amine with a methyl isocyanate derivative. A representative pathway, adapted from benzothiazole-urea syntheses , proceeds as follows:
Step 1: Preparation of 3-Amino-1,2-benzothiazole
Thiosalicylic acid reacts with thionyl chloride to form 3-chloro-1,2-benzothiazole, followed by amination with aqueous ammonia.
Step 2: Urea Formation
3-Amino-1,2-benzothiazole reacts with methyl isocyanate in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine.
Yield: ~65–70% (estimated from analogous reactions) .
Structural Analogs and Bioisosteres
Modifications to the benzothiazole or urea moiety alter pharmacological profiles:
-
Methoxy Substitution: Replacing methyl with methoxy (as in 3-(1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea) increases hydrophilicity (logP ≈ 1.2) .
-
Thioether Derivatives: Incorporating methylthio groups (e.g., 1-(4-methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea) enhances enzyme inhibition .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Benzothiazole-ureas exhibit inhibitory activity against proteases and kinases. For example:
-
Tryptase Inhibition: Analogs like (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate show IC values of 0.85 μM .
-
NS2B-NS3 Protease Inhibition: Benzisothiazolones demonstrate antiviral activity against Dengue virus (EC = 2–10 μM) .
The urea moiety likely interacts with catalytic residues via hydrogen bonding, while the benzothiazole engages in hydrophobic interactions .
Pharmacokinetics and Toxicology
ADME Profiles
-
Absorption: Moderate oral bioavailability (20–30%) due to moderate solubility and first-pass metabolism.
-
Metabolism: Hepatic oxidation (CYP3A4) of the benzothiazole ring, yielding sulfoxide and sulfone metabolites .
-
Excretion: Renal elimination (60–70%) as glucuronidated derivatives .
Toxicity Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume